- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with SuperacidsChemistry - A European Journal, 2020, 26(46), 10411-10416,
Cas no 919103-45-0 (6-Iodoindolin-2-one)

6-Iodoindolin-2-one structure
Nom du produit:6-Iodoindolin-2-one
Numéro CAS:919103-45-0
Le MF:C8H6INO
Mégawatts:259.043814182281
MDL:MFCD09835633
CID:827480
PubChem ID:53418819
6-Iodoindolin-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Iodoindolin-2-one
- 6-iodo-1,3-dihydroindol-2-one
- 6-Iodo-2-oxindole
- 6-Iodoxindole
- 6-IODOOXINDOLE
- QC-9751
- 2H-Indol-2-one, 1,3-dihydro-6-iodo-
- 6-Iodo-2,3-dihydro-1H-indol-2-one
- UGEPVMQRMXPCMD-UHFFFAOYSA-N
- 6-Iodo-1,3-dihydro-2H-indol-2-one
- FCH1323946
- AK142658
- AX8282473
- X6110
- ST24045415
- AM20120653
- 6-Iodo-3,3a-dihydro-1H-indol-2(7ah)-one
- 1,3-Dihydro-6-iodo-2H-indol-2-one (ACI)
- 6-iodo-2-oxindole;6-iodo-1,3-dihydroindol-2-one
- DTXSID50697464
- 919103-45-0
- CS-0054232
- F30698
- SCHEMBL4620775
- AS-48391
- SB64175
- AKOS015995404
- MFCD09835633
-
- MDL: MFCD09835633
- Piscine à noyau: 1S/C8H6INO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)
- La clé Inchi: UGEPVMQRMXPCMD-UHFFFAOYSA-N
- Sourire: O=C1CC2C(=CC(=CC=2)I)N1
Propriétés calculées
- Qualité précise: 258.94900
- Masse isotopique unique: 258.94941g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 0
- Complexité: 183
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.1
- Le xlogp3: 1.8
Propriétés expérimentales
- Dense: 1.945
- Point d'ébullition: 365℃
- Point d'éclair: 174℃
- Le PSA: 29.10000
- Le LogP: 1.92380
6-Iodoindolin-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM128410-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95%+ | 250mg |
$67 | 2024-07-20 | |
TRC | I707345-10mg |
6-Iodoindolin-2-one |
919103-45-0 | 10mg |
$ 70.00 | 2022-06-04 | ||
TRC | I707345-100mg |
6-Iodoindolin-2-one |
919103-45-0 | 100mg |
$ 340.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12452-5g |
6-iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1400 | 2023-09-07 | |
eNovation Chemicals LLC | Y1046846-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 97% | 250mg |
$80 | 2024-06-07 | |
Alichem | A199008498-5g |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 5g |
$1036.80 | 2023-08-31 | |
A2B Chem LLC | AC90888-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$23.00 | 2024-07-18 | |
abcr | AB461505-1g |
6-Iodoindolin-2-one; . |
919103-45-0 | 1g |
€247.30 | 2025-02-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1238-250mg |
6-iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
¥706.0 | 2024-04-16 | |
Aaron | AR0069AS-250mg |
6-Iodoindolin-2-one |
919103-45-0 | 95% | 250mg |
$29.00 | 2025-01-23 |
6-Iodoindolin-2-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 6 h, -20 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 2 h, 50 °C
Référence
- A switchable redox annulation of 2-nitroarylethanols affording N-heterocycles: photoexcited nitro as a multifunctional handleChemical Science, 2022, 13(37), 11074-11082,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ; rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
1.2 Catalysts: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; rt; 24 h, 110 °C; 110 °C → rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, rt
Référence
- Indolinone derivatives as kinase inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Acetic acid , Iron ; 3 h, 40 - 50 °C; 50 °C → 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 70 °C; 3 h, 70 °C
Référence
- Preparation of high-purity 6-bromo (or -iodo)-2-oxindole from halogenonitrophenylcarboxylate diesters, Japan, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Tin dichloride dihydrate Solvents: Ethanol ; 20 °C → 70 °C; 1.5 h, 70 °C; 70 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 80 °C; 2.5 h, 80 °C
Référence
- Process for preparing 6-iodo-2-oxindole, United States, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Methanol , Tetrahydrofuran ; 6 h, rt
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
1.2 Reagents: Potassium acetate , Diboronic acid Solvents: Methanol ; 1 h, 50 °C
Référence
- Green preparation of indolinone compounds, China, , ,
6-Iodoindolin-2-one Raw materials
- 6-Bromooxindole
- Benzeneethanol, 4-iodo-2-nitro-
- Oxindole
- 1,3-Dimethyl 2-(4-iodo-2-nitrophenyl)propanedioate
6-Iodoindolin-2-one Preparation Products
6-Iodoindolin-2-one Littérature connexe
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
919103-45-0 (6-Iodoindolin-2-one) Produits connexes
- 193354-13-1(5-iodo-2,3-dihydro-1H-indol-2-one)
- 179536-52-8(4-iodo-2,3-dihydro-1H-indol-2-one)
- 2763779-65-1(1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride)
- 1864059-74-4(1-(Pyrimidin-2-ylthio)butan-2-amine hydrochloride)
- 725718-10-5(3-Amino-2-methoxybenzonitrile)
- 1697782-22-1(5-bromo-1H,4H-indeno1,2-cpyrazole-3-carboxylic acid)
- 120876-23-5(Protirelin Acetate (Synonyms: TRF Acetate; TRH Acetate; TSH-RF Acetate))
- 2228811-82-1(1-(3-chloro-4-nitrophenyl)methyl-N-methylcyclopropan-1-amine)
- 1188266-11-6(rac-Duloxetine-d3 Hydrochloride)
- 2172317-91-6(2-{4-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylthiomorpholin-3-yl}acetic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:919103-45-0)6-Iodoindolin-2-one

Pureté:99%
Quantité:5g
Prix ($):553.0